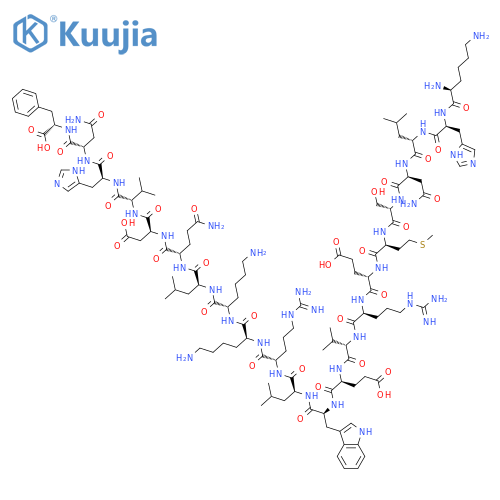Cas no 81306-64-1 (pTH (13-34) (human))
pTH (13-34) (human) は、ヒト副甲状腺ホルモン(PTH)の断片(13-34アミノ酸配列)を合成したペプチドです。この領域はPTHの生理活性に重要な役割を果たし、骨代謝やカルシウム調節に関与する研究に広く利用されています。高純度で合成され、HPLCや質量分析により品質が確認されています。細胞実験や受容体結合試験において、信頼性の高いデータを得るためのツールとして有用です。また、安定性に優れており、再現性の高い実験結果が期待できます。

pTH (13-34) (human) structure
商品名:pTH (13-34) (human)
CAS番号:81306-64-1
MF:C125H199N39O33S
メガワット:2808.22408509254
MDL:MFCD00133746
CID:830721
PubChem ID:329820151
pTH (13-34) (human) 化学的及び物理的性質
名前と識別子
-
- pTH (13-34) (human)
- ALA-VAL-SER-GLU-ILE-GLN-PHE-MET-HIS-ASN-LEU-GLY-LYS-HIS-LEU-SER-SER-MET-GLU-ARG-VAL-GLU-TRP-LEU-ARG-LYS-LYS-LEU-GLN-ASP-VAL-HIS-ASN-PHE: AVSEIQFMHNLGKHLSSMERVEWLRKKLQDVHNF
- Parathyroid Hormone (Human, 13-34)
- Parathyroid Hormone Fragment 13-34 human
- L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-α-glutamyl-L-arginyl-L-valyl-L-α-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-α-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine (ACI)
- 10: PN: WO03003986 SEQID: 1 claimed sequence
- 226: PN: US20090175821 SEQID: 273 claimed protein
- 6: PN: WO0228420 SEQID: 22 unclaimed sequence
- 94: PN: WO0069900 SEQID: 273 unclaimed sequence
- Human parathormone-(13-34)
- Human PTH-(13-34)
- MFCD00133746
- DTXSID80745583
- 81306-64-1
- Pth(13-34)(human)
- DA-77217
- L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine
- pTH (13-34) (human) (H-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-OH)
-
- MDL: MFCD00133746
- インチ: 1S/C125H199N39O33S/c1-63(2)47-83(112(185)149-79(34-37-94(130)166)107(180)159-91(56-99(173)174)119(192)164-101(67(9)10)122(195)160-88(53-71-59-138-62-143-71)116(189)158-89(54-95(131)167)117(190)161-92(123(196)197)50-68-25-13-12-14-26-68)153-105(178)76(31-19-22-43-128)145-103(176)75(30-18-21-42-127)144-104(177)77(32-23-44-139-124(133)134)147-111(184)84(48-64(3)4)154-114(187)86(51-69-57-141-74-29-16-15-27-72(69)74)156-108(181)81(36-39-98(171)172)151-121(194)100(66(7)8)163-110(183)78(33-24-45-140-125(135)136)146-106(179)80(35-38-97(169)170)148-109(182)82(40-46-198-11)150-120(193)93(60-165)162-118(191)90(55-96(132)168)157-113(186)85(49-65(5)6)155-115(188)87(52-70-58-137-61-142-70)152-102(175)73(129)28-17-20-41-126/h12-16,25-27,29,57-59,61-67,73,75-93,100-101,141,165H,17-24,28,30-56,60,126-129H2,1-11H3,(H2,130,166)(H2,131,167)(H2,132,168)(H,137,142)(H,138,143)(H,144,177)(H,145,176)(H,146,179)(H,147,184)(H,148,182)(H,149,185)(H,150,193)(H,151,194)(H,152,175)(H,153,178)(H,154,187)(H,155,188)(H,156,181)(H,157,186)(H,158,189)(H,159,180)(H,160,195)(H,161,190)(H,162,191)(H,163,183)(H,164,192)(H,169,170)(H,171,172)(H,173,174)(H,196,197)(H4,133,134,139)(H4,135,136,140)/t73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,100-,101-/m0/s1
- InChIKey: VFUXFEHDZJLJEA-HQIUGSBTSA-N
- ほほえんだ: C(C1=CNC2C=CC=CC1=2)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H](C(=O)O)CC1C=CC=CC=1)CC1NC=NC=1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](N)CCCCN)CC1NC=NC=1
計算された属性
- せいみつぶんしりょう: 2807.484676g/mol
- ひょうめんでんか: 0
- XLogP3: -15.3
- 水素結合ドナー数: 42
- 水素結合受容体数: 42
- 回転可能化学結合数: 100
- どういたいしつりょう: 2806.481321g/mol
- 単一同位体質量: 2806.481321g/mol
- 水素結合トポロジー分子極性表面積: 1240Ų
- 重原子数: 198
- 複雑さ: 6230
- 同位体原子数: 0
- 原子立体中心数の決定: 22
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 1236.13000
- LogP: 6.30010
pTH (13-34) (human) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | PTH-4106-V-0.5 mg |
Parathyroid Hormone (Human, 13-34) |
81306-64-1 | 0.5 mg |
$322.30 | 2023-01-03 | ||
| abcr | AB477465-0.50,5mg |
pTH (13-34) (human) (H-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-OH); . |
81306-64-1 | 0.50,5mg |
€310.50 | 2024-04-16 | ||
| abcr | AB477465-1mg |
pTH (13-34) (human) (H-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-OH); . |
81306-64-1 | 1mg |
€495.70 | 2025-02-16 | ||
| A2B Chem LLC | AH49770-10mg |
PTH (13-34) (HUMAN) |
81306-64-1 | 10mg |
$983.00 | 2024-04-19 | ||
| A2B Chem LLC | AH49770-1mg |
PTH (13-34) (HUMAN) |
81306-64-1 | 1mg |
$277.00 | 2024-04-19 | ||
| abcr | AB477465-0.5mg |
pTH (13-34) (human) (H-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-OH); . |
81306-64-1 | 0.5mg |
€310.50 | 2024-08-03 | ||
| abcr | AB477465-1 mg |
pTH (13-34) (human) (H-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-OH); . |
81306-64-1 | 1mg |
€466.50 | 2023-04-20 | ||
| AAPPTec | P002380-1mg |
Parathyroid Hormone (13-34) |
81306-64-1 | 1mg |
$150.00 | 2024-07-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P2780-.1MG |
Parathyroid Hormone Fragment 13-34 human |
81306-64-1 | ≥95% (HPLC) | 0.1MG |
¥2683.84 | 2022-02-22 | |
| AAPPTec | P002380-10mg |
Parathyroid Hormone (13-34) |
81306-64-1 | 10mg |
$750.00 | 2024-07-19 |
pTH (13-34) (human) 関連文献
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
推奨される供給者
Amadis Chemical Company Limited
(CAS:81306-64-1)pTH (13-34) (human)

清らかである:99%/99%
はかる:0.5mg/1mg
価格 ($):184.0/276.0